molecular formula C17H20N4O B14931793 (2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone

(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone

Cat. No.: B14931793
M. Wt: 296.37 g/mol
InChI Key: HXHIXFIRGGZGFB-MFUUIURDSA-N
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Description

(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings attached to a cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Alcohol derivatives of the cyclopentanone core.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s pyrazole rings may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone stands out due to its dual pyrazole rings and cyclopentanone core, which confer unique chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

(2Z,5E)-2,5-bis[(1,3-dimethylpyrazol-4-yl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C17H20N4O/c1-11-15(9-20(3)18-11)7-13-5-6-14(17(13)22)8-16-10-21(4)19-12(16)2/h7-10H,5-6H2,1-4H3/b13-7-,14-8+

InChI Key

HXHIXFIRGGZGFB-MFUUIURDSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\CC/C(=C/C3=CN(N=C3C)C)/C2=O)C

Canonical SMILES

CC1=NN(C=C1C=C2CCC(=CC3=CN(N=C3C)C)C2=O)C

Origin of Product

United States

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